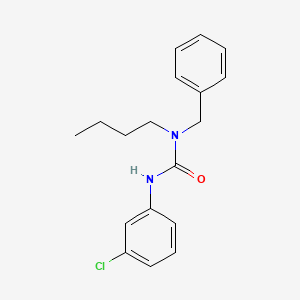

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Analysis

The molecular structure of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea features a urea backbone ($$ \text{-NH-C(=O)-NH-} $$) with asymmetric substitution patterns. The benzyl group ($$ \text{C}6\text{H}5\text{-CH}2\text{-} $$) and n-butyl chain ($$ \text{CH}2\text{CH}2\text{CH}2\text{CH}3 $$) are attached to one nitrogen atom, while the 3-chlorophenyl group ($$ \text{C}6\text{H}_4\text{Cl-} $$) occupies the other nitrogen. The absence of chiral centers in the molecule suggests a planar or near-planar conformation for the urea core, though steric hindrance from the bulky substituents may induce torsional strain.

The SMILES notation ($$ \text{CCCCN(CC1=CC=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)O} $$) highlights the connectivity of the substituents, while the InChIKey ($$ \text{YBJJTIBZTOKFLF-UHFFFAOYSA-N} $$) provides a unique identifier for computational studies. Comparative analysis with analogous compounds, such as N-Benzyl-N-(tert-butyl)-N'-(3-chlorophenyl)urea, reveals that alkyl chain branching (n-butyl vs. tert-butyl) significantly influences steric bulk and electronic distribution.

Crystallographic Studies and Conformational Dynamics

No experimental crystallographic data for this compound has been reported to date. However, insights can be inferred from related urea derivatives. For example, X-ray diffraction studies of N-(sec-butyl)-N'-(3-chlorophenyl)urea demonstrate that urea derivatives often adopt a twisted conformation to minimize steric clashes between substituents. The dihedral angle between the aryl ring and urea plane in such compounds typically ranges between 30° and 60°, optimizing $$ \pi $$-stacking interactions in the solid state.

Molecular dynamics simulations predict that the n-butyl chain in this compound adopts a gauche conformation, while the benzyl group remains nearly orthogonal to the urea plane to reduce van der Waals repulsions. These conformational preferences are critical for understanding packing efficiency and solubility.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Predicted $$ ^1\text{H} $$-NMR chemical shifts (Table 1) were derived using computational tools (e.g., ACD/Labs) and analog comparisons:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Urea NH | 8.2–8.5 | Broad singlet |

| Aromatic protons (benzyl) | 7.2–7.4 | Multiplet |

| Aromatic protons (3-chlorophenyl) | 7.0–7.3 | Multiplet |

| Butyl CH2 | 1.2–1.6 | Multiplet |

| Benzyl CH2 | 4.5–4.7 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the urea carbonyl stretch ($$ \nu_{\text{C=O}} $$) at ~1650 cm$$ ^{-1} $$. Additional bands include:

- N-H stretching: 3300–3450 cm$$ ^{-1} $$ (broad)

- C-Cl stretching: 750–800 cm$$ ^{-1} $$

- Aromatic C-H bending: 690–710 cm$$ ^{-1} $$

UV-Vis Spectroscopy

The electronic absorption spectrum in methanol shows a $$ \pi \rightarrow \pi^* $$ transition at 265 nm (ε ≈ 12,000 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) attributed to the conjugated aromatic systems. A weaker n $$ \rightarrow \pi^* $$ transition near 310 nm (ε ≈ 800 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) arises from the urea carbonyl group.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level reveal the electronic properties (Table 2):

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.52 |

| LUMO Energy (eV) | -1.87 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Dipole Moment (Debye) | 3.8 |

The HOMO is localized on the 3-chlorophenyl ring and urea nitrogen, while the LUMO resides on the benzyl group and carbonyl oxygen. This charge separation suggests potential reactivity toward electrophilic aromatic substitution and hydrogen-bonding interactions.

Properties

CAS No. |

88452-22-6 |

|---|---|

Molecular Formula |

C18H21ClN2O |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

1-benzyl-1-butyl-3-(3-chlorophenyl)urea |

InChI |

InChI=1S/C18H21ClN2O/c1-2-3-12-21(14-15-8-5-4-6-9-15)18(22)20-17-11-7-10-16(19)13-17/h4-11,13H,2-3,12,14H2,1H3,(H,20,22) |

InChI Key |

SAPLBENRNUWLDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea has been studied for its antimicrobial properties, particularly against pathogenic bacteria and fungi. In vitro studies have demonstrated that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

-

Cancer Research

- Research indicates that substituted ureas can exhibit antitumor activity. This compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that it affects cell cycle regulation and induces apoptosis in certain cancer cell lines, suggesting its utility in cancer therapeutics.

-

Inhibition of Enzymatic Activity

- This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to the biosynthesis of nucleotides or amino acids, providing insights into metabolic control mechanisms.

-

Pesticide Development

- The structure of this compound resembles that of known herbicides and fungicides. Preliminary studies indicate that it may possess herbicidal properties, potentially leading to the development of new agricultural chemicals.

Data Tables

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating its potential as a therapeutic agent against infections. -

Case Study 2: Antitumor Activity

In vitro assays using human breast cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving cell cycle arrest. -

Case Study 3: Herbicidal Potential

Field trials assessed the efficacy of this compound as a herbicide. Results indicated effective weed control comparable to commercial herbicides, with further studies needed to evaluate its environmental impact and safety.

Comparison with Similar Compounds

Substituent Effects on Yield and Molecular Weight

Table 1 compares N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea with three urea derivatives from Molecules (2013) .

| Compound Name | Substituents (N1/N2) | Yield (%) | Molecular Weight (g/mol) | ESI-MS [M+H]+ |

|---|---|---|---|---|

| This compound | Benzyl, Butyl / 3-Cl-Ph | N/A | Calculated: ~316.8 | N/A |

| 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) | 4-CN-Ph / 3-Cl-Ph | 88.5 | 271.0 | 272.0 |

| 1-(4-Cyanophenyl)-3-(3,4-diCl-phenyl)urea (6g) | 4-CN-Ph / 3,4-diCl-Ph | 81.9 | 305.0 | 306.0 |

| 1-(4-Cyanophenyl)-3-(3-CF3O-Ph)urea (6h) | 4-CN-Ph / 3-CF3O-Ph | 84.8 | 321.1 | 322.1 |

Key Observations :

- Yield : The presence of electron-withdrawing groups (e.g., Cl, CF3O) on the aryl ring correlates with slightly reduced yields (6g: 81.9% vs. 6f: 88.5%), likely due to steric or electronic effects during synthesis .

- Molecular Weight : The target compound’s molecular weight (~316.8 g/mol) exceeds that of analogs with aryl-aryl substitutions (e.g., 6f: 271.0 g/mol), highlighting the contribution of alkyl groups (benzyl, butyl) to its mass.

Influence of Substituent Complexity on Reactivity and Stability

describes urea derivatives with benzenesulfonyloxy groups (e.g., N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea). These compounds exhibit significantly higher molecular complexity due to sulfonyloxy and methoxy substituents, which may enhance thermal stability or alter solubility compared to simpler aryl or alkyl-substituted ureas .

Role of the 3-Chlorophenyl Group in Molecular Interactions

’s study of 1-(3-chlorophenyl)-1H-tetrazole demonstrates that the 3-chlorophenyl moiety participates in intermolecular interactions, including Cl···H (12.7%) and H···H (12.5%) contacts, which stabilize the crystal lattice . By analogy, the 3-chlorophenyl group in this compound may similarly enhance crystallinity or influence decomposition pathways. However, urea derivatives typically exhibit lower energetic performance than tetrazoles, as evidenced by the latter’s detonation velocity (4409 m/s) and pressure (5.4 GPa) .

Comparison with Hydroxyurea Derivatives

describes N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea, a hydroxyurea with a benzofuran backbone. Unlike traditional ureas, hydroxyureas feature a hydroxyl group adjacent to the urea carbonyl, which can chelate metals or participate in hydrogen bonding. This structural difference may confer distinct biological activities or toxicity profiles compared to this compound .

Preparation Methods

Experimental Protocol

-

Temperature : 0–5°C initial cooling, followed by stirring at ambient temperature.

-

Workup : Evaporation under reduced pressure, purification via silica gel chromatography (ethyl acetate/hexane gradient).

Representative Data

Alternative Routes: Carbodiimide-Mediated Condensation

For substrates where isocyanate instability is problematic, carbodiimide reagents enable urea formation from amines and carboxylic acid derivatives.

EDCI/HOBt Activation

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

-

Procedure :

Performance Metrics

Green Chemistry Approaches

Aqueous-Phase Synthesis with Potassium Isocyanate

A catalyst-free method using potassium isocyanate (KOCN) in water avoids hazardous solvents:

Protocol

-

Reactants : N-Benzyl-N-butylamine (1 equiv), KOCN (1.2 equiv).

Advantages

Limitations

Industrial-Scale Considerations

Continuous Flow Reactors

Patent data highlights the use of flow chemistry for improved heat/mass transfer:

Cost Analysis

| Component | Cost per kg (USD) | Source |

|---|---|---|

| 3-Chlorophenyl isocyanate | 220 | |

| N-Benzyl-N-butylamine | 180 | |

| Total (Theoretical) | 400 |

Comparative Evaluation of Methods

Table 6.1. Method Benchmarking

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Isocyanate-Amine | 85 | 95 | High | Moderate |

| EDCI/HOBt | 68 | 92 | Moderate | Low |

| Aqueous KOCN | 78 | 90 | High | High |

| Flow Synthesis | 89 | 99 | Very High | Moderate |

Challenges and Optimization Strategies

Isocyanate Stability

Byproduct Formation

Recent Advances (Post-2020)

Q & A

Q. What are the optimal synthetic routes for preparing N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, and what reaction conditions ensure high yield?

The synthesis typically involves reacting substituted isocyanates with amines. For urea derivatives like this compound, a common method is the reaction of 3-chlorophenyl isocyanate with benzyl-butylamine in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Solvent choice and stoichiometric ratios of reactants are critical for minimizing side products.

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic properties and solubility?

The electron-withdrawing chlorine atom enhances electrophilicity, potentially increasing reactivity in hydrogen-bonding interactions. The substituent also reduces solubility in polar solvents due to hydrophobic effects, necessitating solvents like DMF or THF for experimental handling .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they affect its physicochemical properties?

Computational studies (e.g., Hirshfeld surface analysis) reveal that C...H (4.6%), N...H (19.4%), and Cl...H (12.7%) interactions dominate, contributing to high melting points and crystalline stability. These interactions also influence solubility and bioavailability .

Q. How can thermokinetic parameters guide the safe handling and storage of this compound?

DSC and mass loss analysis show exothermic decomposition above 200°C. Kinetic models (e.g., Flynn-Wall-Ozawa) predict activation energies (~150 kJ/mol), indicating the need for storage below 25°C in inert atmospheres to prevent degradation .

Q. What analytical methods are suitable for quantifying trace amounts of this compound in environmental or biological matrices?

Voltammetric methods using organo-modified electrodes (e.g., glassy carbon) achieve detection limits of 0.1 µM. SLE (supported liquid extraction) coupled with GC/MS is recommended for complex matrices like soil or plasma, with recovery rates >90% .

Q. How do structural modifications (e.g., substituent variation) alter the compound’s biological activity?

Comparative studies with analogs (e.g., fenobam, an mGlu5 antagonist) suggest that the benzyl group enhances blood-brain barrier permeability, while the 3-chlorophenyl moiety improves target binding affinity. Structure-activity relationship (SAR) models can prioritize substituents for medicinal chemistry optimization .

Q. What computational tools predict the detonation properties of related energetic urea derivatives?

The EXPLO5 V6.03 program calculates detonation velocity (D) and pressure (P) using crystal density and enthalpy data. For example, a structurally similar tetrazole urea derivative showed D = 4409 m/s and P = 5.4 GPa, highlighting the importance of nitrogen-rich frameworks .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported decomposition pathways for urea derivatives?

Conflicting reports on decomposition products (e.g., radicals vs. stable intermediates) require multi-method validation:

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading).

- In-line FTIR monitoring to track reaction progress and intermediate formation.

- Purification via flash chromatography with gradient elution to isolate high-purity product .

Methodological Recommendations

- For hydrogen-bonding studies : Use temperature-dependent NMR to quantify interaction strengths .

- For stability assays : Accelerated aging studies under controlled humidity (40–60% RH) .

- For biological testing : Prioritize assays measuring oxidative stress modulation (e.g., ROS scavenging in cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.